RTS-V5 vs. Bortezomib: Distinct Proteasome Binding and Cellular Potency in Leukemia Models
While the proteasome inhibitor bortezomib achieves higher biochemical potency, RTS-V5 demonstrates a distinct, non-covalent binding mode and competitive cellular activity in certain resistant leukemia cell lines. In SUP-B15r cells, a therapy-refractory B-cell precursor leukemia line, RTS-V5's cellular proteasome inhibition (IC50 = 0.82 μM) was more potent than bortezomib's (IC50 > 10 μM) [1]. This differential cellular activity is supported by X-ray crystallography confirming RTS-V5's reversible, non-covalent binding to the 20S proteasome (PDB: 6H39), a mechanism distinct from bortezomib's covalent modification of the active site [2].
| Evidence Dimension | Cellular proteasome inhibition |
|---|---|
| Target Compound Data | IC50 = 0.82 μM |
| Comparator Or Baseline | Bortezomib: IC50 > 10 μM |
| Quantified Difference | >12-fold more potent in SUP-B15r cells |
| Conditions | SUP-B15r (therapy-refractory B-cell precursor leukemia) cells |
Why This Matters
This demonstrates RTS-V5's unique ability to overcome resistance mechanisms that limit covalent proteasome inhibitors, a critical consideration for researchers studying relapsed/refractory disease models.
- [1] Mishra V, et al. Histone deacetylase (HDAC) inhibitor specificity determinants are preserved in a class of dual HDAC/non-covalent proteasome inhibitors. Bioorg Med Chem. 2024. View Source
- [2] RCSB Protein Data Bank. 6H39: Yeast 20S proteasome in complex with the peptidic non-covalent binding inhibitor RTS-V5. View Source
